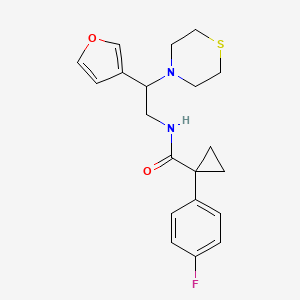

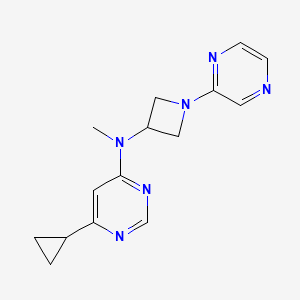

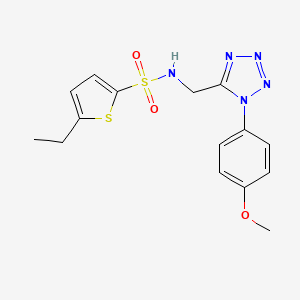

4-(tert-butyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(tert-butyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic molecule that may have potential applications in various fields, including materials science and medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the broader context of this type of chemical research.

Synthesis Analysis

The synthesis of related compounds involves aromatic nucleophilic substitution reactions, as described in the first paper. The synthesis of 4-tert-butyl-1,2-bis(4-carboxyphenoxy)benzene and 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene was achieved through reactions with 4-tert-butylcatechol, which suggests that the tert-butyl group can be a common structural motif in these types of compounds . The synthesis of polyamides from these intermediates via phosphorylation reactions indicates a versatile approach to creating polymers with specific properties .

Molecular Structure Analysis

The second paper provides information on the crystal structure of a compound with a tert-butyl group and a thiazol-2-amine moiety . The crystal structure was determined using single-crystal X-ray diffraction, which is a critical technique for understanding the three-dimensional arrangement of atoms within a molecule . This information is essential for predicting the behavior and interactions of the compound, which can be relevant for both material applications and biological activity.

Chemical Reactions Analysis

Although the provided papers do not detail chemical reactions specific to this compound, they do mention the use of reduction reactions in the synthesis of related compounds . The reduction of a benzylidene-thiazol-2-amine with NaBH4 to form a thiazol-2-amine derivative indicates that similar reduction methods could potentially be applied to the synthesis or modification of the compound .

Physical and Chemical Properties Analysis

The polyamides synthesized in the first paper exhibited high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films . These properties are significant for materials science applications and could provide insight into the potential physical and chemical properties of this compound. The antitumor activity of a structurally related compound, as mentioned in the second paper, suggests that the compound may also have biological activity worth exploring .

Wissenschaftliche Forschungsanwendungen

Larvicidal and Antimicrobial Activities

Research has demonstrated the potential of derivatives of this compound in larvicidal and antimicrobial applications. For instance, studies on novel derivatives have shown growth inhibition properties against bacterial and fungal pathogens and potential in mosquito larvicidal activity (Kumara et al., 2015).

Synthesis and Chemical Properties

Various methods have been developed for the synthesis of related compounds, highlighting their chemical properties and potential applications. For example, a study describes a method for the dimerization of primary thioamides using tert-butyl nitrite (Chauhan et al., 2018). Another study focuses on the synthesis and nematocidal activity of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety, showing promising activity against specific nematodes (Liu et al., 2022).

Metabolic Pathways and Toxicology

Investigations into the metabolism of related thiazoles have revealed insights into the formation of potentially toxic metabolites. A study on the metabolism of nephro- or hepatotoxic thiazoles provides valuable data on ring cleavage products (Mizutani et al., 1994).

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S2/c1-22(2,3)15-10-8-14(9-11-15)19(28)24-20-25-26-21(31-20)30-13-18(27)23-16-6-5-7-17(12-16)29-4/h5-12H,13H2,1-4H3,(H,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQYBFQAKCQVLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

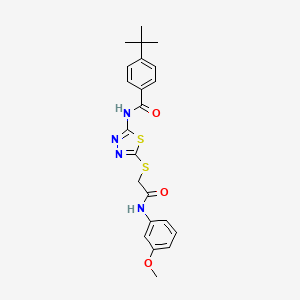

![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2540839.png)

![2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2540844.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)